molecular formula C21H27N5O2 B12169837 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B12169837
M. Wt: 381.5 g/mol
InChI Key: RDJKFIGQAMFACL-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide is a complex organic compound that features a unique combination of oxazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide typically involves multiple steps, starting with the preparation of the oxazole and triazole intermediates. The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The triazole ring is often formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the oxazole or triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide
  • **3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of oxazole and triazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C21H27N5O2/c1-12(2)10-16-6-8-17(9-7-16)13(3)20-23-21(25-24-20)22-19(27)11-18-14(4)26-28-15(18)5/h6-9,12-13H,10-11H2,1-5H3,(H2,22,23,24,25,27)

InChI Key

RDJKFIGQAMFACL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NNC(=N2)C(C)C3=CC=C(C=C3)CC(C)C

Origin of Product

United States

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